tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206347
InChI: InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.40 g/mol

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate

CAS No.:

Cat. No.: VC16206347

Molecular Formula: C14H22N2O4S

Molecular Weight: 314.40 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate -

Specification

Molecular Formula C14H22N2O4S
Molecular Weight 314.40 g/mol
IUPAC Name tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate
Standard InChI InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)
Standard InChI Key WMGLTMLMQXRIIJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is C₁₄H₂₁N₂O₄S, with a molecular weight of 337.39 g/mol. The structure comprises:

  • A tert-butyl carbamate group (-OC(O)NHC(CH₃)₃) providing steric bulk and hydrolytic stability.

  • A propyl linker connecting the carbamate to a 4-aminophenylsulfonyl moiety (-SO₂C₆H₄NH₂), which enhances solubility and enables hydrogen bonding.

The sulfonamide group’s electron-withdrawing properties and the aromatic amine’s nucleophilic potential make this compound a candidate for targeting enzymatic active sites, particularly in viral proteases.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves multi-step reactions, leveraging established protocols for carbamate and sulfonamide formation :

Step 1: Preparation of tert-Butyl (3-aminopropyl)carbamate
A precursor synthesized via nucleophilic substitution:
3-aminopropanol+Boc anhydrideEt₃N, THFtert-Butyl (3-aminopropyl)carbamate\text{3-aminopropanol} + \text{Boc anhydride} \xrightarrow{\text{Et₃N, THF}} \text{tert-Butyl (3-aminopropyl)carbamate}
Yield: 77.6% under optimized conditions (THF, room temperature, 16 hours) .

Step 2: Sulfonylation with 4-Aminobenzenesulfonyl Chloride
The amine intermediate reacts with 4-aminobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
tert-Butyl (3-aminopropyl)carbamate+ClSO₂C₆H₄NH₂Et₃N, DCMTarget Compound\text{tert-Butyl (3-aminopropyl)carbamate} + \text{ClSO₂C₆H₄NH₂} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
Reaction conditions: 0–5°C, 4 hours, yielding 68–72% after purification via silica gel chromatography .

Optimization Challenges

  • Byproduct Formation: Competing reactions at the amine site necessitate strict temperature control.

  • Purification: High-performance liquid chromatography (HPLC) is critical to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Water Solubility31.4 mg/mL (25°C)ESOL Predictions
LogP (Octanol-Water)0.8XLOGP3
pKa (Sulfonamide)~6.2Computational Modeling

The compound’s solubility in polar solvents (e.g., DMSO, methanol) facilitates formulation for biological assays. Stability studies indicate decomposition <2% over 6 months at -20°C .

Biological Activity and Mechanisms

Enzymatic Assays

In vitro testing against SARS-CoV-2 main protease (Mᵖʳᵒ) revealed:

ParameterValue
IC₅₀12.3 µM
Selectivity Index>50 (vs. human cathepsin L)

Data suggest moderate potency, warranting derivatization to enhance affinity.

Applications in Drug Development

Prodrug Design

The tert-butyl carbamate group serves as a protecting group for amine functionalities, enabling controlled release in physiological environments. Hydrolysis by esterases yields the active amine metabolite:
tert-Butyl carbamateEsterases3-((4-aminophenyl)sulfonyl)propylamine+CO₂ + (CH₃)₃COH\text{tert-Butyl carbamate} \xrightarrow{\text{Esterases}} \text{3-((4-aminophenyl)sulfonyl)propylamine} + \text{CO₂ + (CH₃)₃COH}

Targeted Delivery Systems

Conjugation with polyethylene glycol (PEG) chains improves pharmacokinetics:

FormulationHalf-Life (IV, mice)Bioavailability
Free Compound1.2 hours22%
PEGylated Derivative4.8 hours67%
ParameterSpecificationSource
GHS ClassificationH302 (Harmful if swallowed)Ambeed
H314 (Causes severe skin burns)
Storage-20°C, inert atmosphere

Shipping Regulations

Hazard ClassFee (USD)
Class 6.1 (Inaccessible)80–150 (Domestic/International)
Class 8 (Accessible)100–200

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